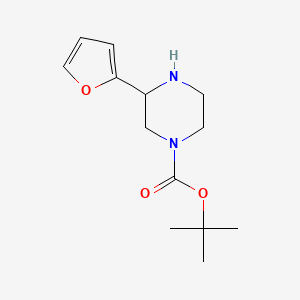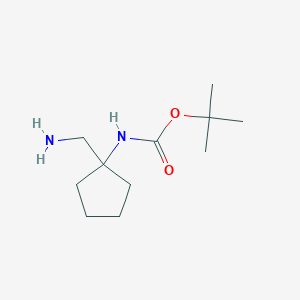
N,N-Dimethyl-1-piperidin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-piperidin-3-ylmethanamine is an organic compound with the molecular formula C8H18N2 . It is available in the form of a dihydrochloride . The compound has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The InChI code for N,N-Dimethyl-1-piperidin-3-ylmethanamine is 1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Potential as a Precursor for Endogenous Carcinogens
Research indicates that certain amines and amides, including N,N-dimethyl-1-piperidin-3-ylmethanamine, might act as precursors for the formation of carcinogenic N-nitroso compounds in vivo. The transformation of these compounds into carcinogens emphasizes the significance of dietary amines and amides in the incidence of human cancer, highlighting the complex interplay between diet and cancer risk. This underscores the importance of understanding the biotransformation pathways of these compounds to mitigate potential health risks (Lin, 1986).
Role in Tissue Protection, Regeneration, and Immunity
There is evidence suggesting that compounds structurally related to N,N-dimethyl-1-piperidin-3-ylmethanamine, such as N,N-dimethyltryptamine (DMT), play a role in tissue protection, regeneration, and immunity. These effects may be mediated through the sigma-1 receptor, hinting at a broader physiological role for these compounds beyond their psychotropic effects. Such findings open new avenues for research into the therapeutic potential of these compounds in medical fields (Frecska et al., 2013).
Neuropharmacology and Potential Therapeutic Uses
The neuropharmacology of related compounds, specifically N,N-dimethyltryptamine, has been extensively studied, revealing its potential roles as a neurotransmitter and its therapeutic applications in treating anxiety and psychosis. Such research underscores the complex effects of these compounds on the nervous system and their potential utility in clinical settings (Carbonaro & Gatch, 2016; Rodrigues et al., 2019).
Insights into Smoking Cessation Treatments
Exploring the therapeutic potential of cannabinoid CB1 receptor antagonists, including compounds with structural similarities to N,N-dimethyl-1-piperidin-3-ylmethanamine, offers new insights into treatments for nicotine dependence. This research contributes to the development of new medications for smoking cessation, addressing a critical need for more effective treatments in this area (Foll et al., 2008).
Potential in Treating Multiple Sclerosis (MS)
Dimethyl fumarate, an agent with immunomodulating, anti-inflammatory, and neuroprotective properties, has shown efficacy in treating relapsing forms of MS. Research on compounds with similar properties, like N,N-dimethyl-1-piperidin-3-ylmethanamine, could lead to new therapeutic options for MS, highlighting the importance of these compounds in developing future medical therapies (Deeks, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-piperidin-3-ylmethanamine | |
CAS RN |
90203-05-7 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




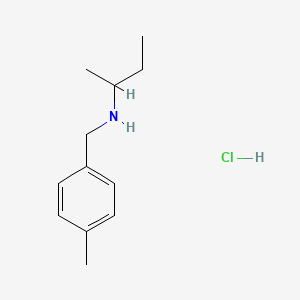
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
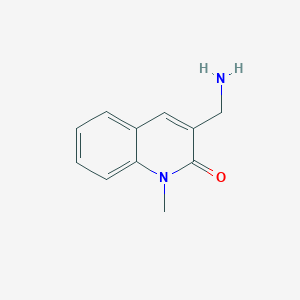
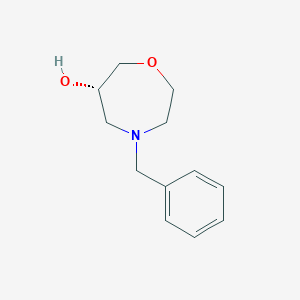
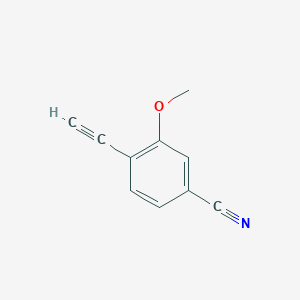
![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)
![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)
